(3',3-Difluorobiphenyl-4-yl)methanamine
Overview
Description
(3,3-Difluorobiphenyl-4-yl)methanamine, also known as 3,3-DFBMA, is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of 102-103°C. 3,3-DFBMA has been studied for its potential use in a variety of biochemical and physiological processes, and its ability to act as a catalyst in chemical reactions.
Scientific Research Applications
Antiviral Activity
Fluorinated biphenyl compounds have shown promise in antiviral applications. Derivatives similar to [2-fluoro-4-(3-fluorophenyl)phenyl]methanamine have been synthesized and tested for their efficacy against a range of RNA and DNA viruses . The presence of fluorine atoms can enhance the binding affinity to viral proteins, potentially inhibiting viral replication.
Anti-inflammatory Applications
The structural analogs of this compound have been explored for their anti-inflammatory properties. The biphenyl moiety, when incorporated into drug molecules, can interact with various biological receptors, modulating inflammatory responses .
Anticancer Research
Compounds with a fluorinated biphenyl structure are being investigated for their potential use in cancer treatment. Their ability to interact with cellular components and disrupt malignant processes makes them valuable in the design of new anticancer drugs .
Solid-State NMR Studies
The fluorine atoms in [2-fluoro-4-(3-fluorophenyl)phenyl]methanamine make it suitable for 19F solid-state NMR studies. This application is particularly useful in the structural analysis of fluorine-labeled compounds within biological systems, providing insights into drug orientation and dynamics .
Agricultural Chemical Development
Fluorinated biphenyl compounds are being considered for the development of new agricultural products. The introduction of fluorine atoms into lead structures has been shown to improve physical, biological, and environmental properties of agrochemicals .
Pharmaceutical Drug Design
The compound’s structure serves as a pharmacophore, a part of a molecule responsible for its biological activity. This makes it an important scaffold in the design of drugs with enhanced efficacy and selectivity .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (3’,3-Difluorobiphenyl-4-yl)methanamine may also interact with various biological targets.
Biochemical Pathways
Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3’,3-Difluorobiphenyl-4-yl)methanamine could potentially influence a broad range of biochemical pathways.
Result of Action
Related compounds have demonstrated a variety of biological activities , suggesting that (3’,3-Difluorobiphenyl-4-yl)methanamine may have similar effects.
properties
IUPAC Name |
[2-fluoro-4-(3-fluorophenyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZDDZXLDBBOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3',3-Difluorobiphenyl-4-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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